molecular formula C17H21ClN6O2 B12463372 6-(azepan-1-yl)-N~2~-(4-chlorobenzyl)-5-nitropyrimidine-2,4-diamine

6-(azepan-1-yl)-N~2~-(4-chlorobenzyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12463372
M. Wt: 376.8 g/mol
InChI Key: RCMSHSLEXJQTGT-UHFFFAOYSA-N
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Description

6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes an azepane ring, a chlorophenyl group, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boronic acids for coupling reactions. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(AZEPAN-1-YL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H21ClN6O2

Molecular Weight

376.8 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C17H21ClN6O2/c18-13-7-5-12(6-8-13)11-20-17-21-15(19)14(24(25)26)16(22-17)23-9-3-1-2-4-10-23/h5-8H,1-4,9-11H2,(H3,19,20,21,22)

InChI Key

RCMSHSLEXJQTGT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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